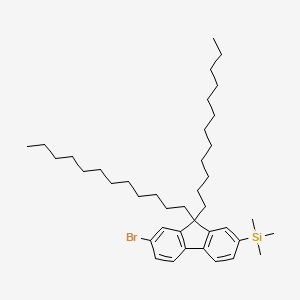

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane

Description

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a fluorene-derived organosilicon compound featuring a bromine substituent at the 7-position, two dodecyl (C12) chains at the 9,9-positions, and a trimethylsilyl group at the 2-position. This structure combines electronic modulation (via bromine and silane groups) with enhanced solubility due to the long alkyl chains. It is primarily used in organic electronics, such as polymer semiconductors and light-emitting diodes (OLEDs), where solubility and charge transport properties are critical .

Properties

CAS No. |

908292-59-1 |

|---|---|

Molecular Formula |

C40H65BrSi |

Molecular Weight |

653.9 g/mol |

IUPAC Name |

(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane |

InChI |

InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3 |

InChI Key |

XOSKUKFRWKEETH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:

Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.

Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.

Scientific Research Applications

Materials Science

Polymer Synthesis

One significant application of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is in the synthesis of polymers. The compound serves as a precursor for creating polyfluorene derivatives, which are known for their excellent photophysical properties. These materials are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to emit light efficiently and convert solar energy into electricity .

Nanocomposites

The compound is also employed in the development of nanocomposites. By incorporating this compound into polymer matrices, researchers can enhance mechanical strength and thermal stability. This modification allows for the creation of advanced materials suitable for various industrial applications, including coatings and packaging .

Organic Synthesis

Cross-Coupling Reactions

this compound has been utilized in cross-coupling reactions, specifically in Suzuki-Miyaura coupling processes. Its bromine atom facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. This application is crucial in pharmaceutical chemistry for developing new drug candidates .

Functionalization of Surfaces

The compound can be used to functionalize silicon surfaces. By attaching this compound to silicon wafers, researchers can modify surface properties such as hydrophobicity and chemical reactivity. This technique is particularly useful in microelectronics and sensor technology .

Nanotechnology

Nanostructured Materials

In nanotechnology, this compound is employed to create nanostructured materials with tailored properties. Its ability to form self-assembled monolayers allows for precise control over nanoscale architectures. These materials have potential applications in drug delivery systems and targeted therapies .

Quantum Dots

The compound has also been explored as a stabilizing agent for quantum dots. By providing a hydrophobic environment, this compound enhances the stability and dispersibility of quantum dots in various solvents. This property is essential for applications in optoelectronics and biological imaging .

Case Studies

Mechanism of Action

The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Research Findings and Data Tables

Solubility and Thermal Properties

Biological Activity

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a compound of interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₃₉H₅₉BrSi

- Molecular Weight : 661.00 g/mol

- CAS Number : 286438-45-7

Synthesis

The synthesis of this compound typically involves the bromination of a fluorene derivative followed by silane functionalization. The synthetic pathway can be summarized as follows:

- Bromination : The fluorene derivative undergoes bromination at the 7-position.

- Silane Functionalization : The brominated product is treated with trimethylsilane to introduce the silane group.

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Properties : Potential to scavenge free radicals.

- Antimicrobial Activity : Inhibition of bacterial growth, particularly in Gram-positive bacteria.

Case Studies and Research Findings

- Antioxidant Activity

- Antimicrobial Effects

- Cell Viability Studies

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.